trans-Zeatin riboside diphosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

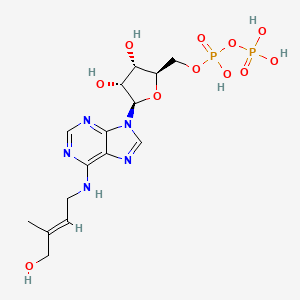

9-ribosyl-trans-zeatin 5'-diphosphate is a purine ribonucleoside 5'-diphosphate that is ADP substituted at position N-6 by a (2E)-4-hydroxy-3-methylbut-2-en-1-yl group. It has a role as a plant metabolite. It is a N-glycosylzeatin, an adenosine 5'-phosphate and a purine ribonucleoside 5'-diphosphate. It derives from an ADP. It is a conjugate acid of a 9-ribosyl-trans-zeatin 5'-diphosphate(3-).

Applications De Recherche Scientifique

Role in Plant Growth and Development

Cytokinin Functionality

Trans-Zeatin riboside diphosphate is recognized for its role as a bioactive cytokinin, promoting cell division and differentiation. It is particularly influential in shoot and root growth regulation. Studies have shown that tZ-RDP enhances shoot culture initiation and lateral bud sprouting, making it vital for tissue culture applications in various crops such as maize and rice .

Case Study: Rice Growth Promotion

Research indicates that tZ-type cytokinins, including tZ-RDP, are crucial for the growth of both roots and shoots in rice. The expression of specific cytochrome P450 monooxygenases (CYP735A3 and CYP735A4) is necessary for the biosynthesis of tZ-type cytokinins, which respond to environmental cues and nutrient availability . In loss-of-function mutants of these enzymes, a significant reduction in CK activity was observed, correlating with stunted growth .

Agricultural Applications

Enhancing Crop Yield

The application of exogenous tZ-RDP has been linked to improved seed development and higher crop yields. For instance, in loquat seeds, treatment with tZ significantly increased endogenous cytokinin levels, promoting cotyledon expansion and overall seed development . This suggests potential applications in enhancing fruit size and quality.

Stress Resistance

this compound has been shown to confer stress resistance in plants. In Arabidopsis, root-derived tZ-type cytokinins were found to protect against photoperiod stress by modulating cytokinin concentrations and signaling pathways . This property can be harnessed to develop crops that are more resilient to environmental stressors.

Biotechnological Innovations

Tissue Culture Techniques

In plant tissue culture, tZ-RDP is utilized to initiate shoot cultures effectively. Its application can lead to higher regeneration rates compared to other cytokinins. For example, studies have demonstrated that tZ-RDP can significantly enhance shoot proliferation in various plant species under controlled conditions .

Genetic Engineering Applications

this compound is also important in genetic engineering approaches aimed at improving plant traits. By manipulating the biosynthetic pathways of cytokinins, researchers can enhance desirable traits such as growth rate, flowering time, and stress tolerance .

Physiological Mechanisms

Biosynthesis Pathways

The biosynthesis of tZ-RDP involves several key enzymatic steps starting from adenosine triphosphate (ATP) through the action of isopentenyltransferases (IPTs) followed by hydroxylation reactions catalyzed by cytochrome P450 enzymes . Understanding these pathways allows for targeted applications in agricultural biotechnology.

Data Summary

Propriétés

Formule moléculaire |

C15H23N5O11P2 |

|---|---|

Poids moléculaire |

511.32 g/mol |

Nom IUPAC |

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C15H23N5O11P2/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(30-15)5-29-33(27,28)31-32(24,25)26/h2,6-7,9,11-12,15,21-23H,3-5H2,1H3,(H,27,28)(H,16,17,18)(H2,24,25,26)/b8-2+/t9-,11-,12-,15-/m1/s1 |

Clé InChI |

MXFPFNSSZYNJGX-HNNGNKQASA-N |

SMILES isomérique |

C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)/CO |

SMILES canonique |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)CO |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.